Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . It is used as a pharmaceutical intermediate . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is C7H5F3N2O2 . The molecular weight is 206.12 g/mol . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Chemical Reactions Analysis
“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is known for its multifunctionality, enabling it to be employed for diverse purposes, including the synthesis of other compounds, serving as a reagent in organic synthesis, and acting as a catalyst in a variety of reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is used in synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid, contributing to the study of fluorine-atom interactions in molecules (Sukach et al., 2015).
- It serves as an important intermediate in the synthesis of various analogues that act as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).
- The compound is instrumental in the creation of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, showing promise in bioavailability studies (Palanki et al., 2000).
Biological and Medical Research
- Research indicates its use in the development of new analgesic properties, such as in the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets et al., 2015).
- Studies have also explored its role in the synthesis of antimalarial compounds, as seen in structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogues (Chavchich et al., 2016).
Advanced Materials and Chemical Studies
- Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is used in the synthesis and evaluation of various chemical compounds, such as in the construction of substituted chromeno[2,3-d]pyrimidinone derivatives with antimicrobial activity (Ghashang et al., 2013).
- It also plays a role in the development of novel synthetic methods for important intermediates in small molecule anticancer drugs (Zhou et al., 2019).
Safety And Hazards
Future Directions
The future directions of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” could involve further exploration of its potential applications in pharmaceuticals and scientific research. Its multifunctionality makes it an appealing option for researchers and scientists seeking to explore the vast potential of numerous chemical reactions .
properties
IUPAC Name |
methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLWQBZJODKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590278 |
Source
|
Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
CAS RN |
878745-51-8 |
Source
|
Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.